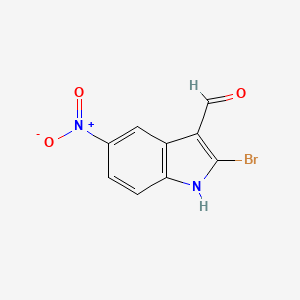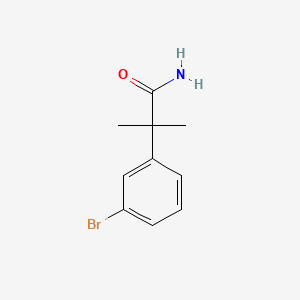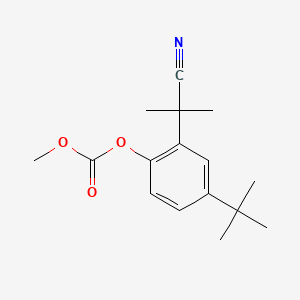
エチル 1-Cbz-3-エチルピペリジン-3-カルボン酸エステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate is a chemical compound with the molecular formula C17H23NO4 . It is used in various research and development applications .
Molecular Structure Analysis
The InChI code for Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate is 1S/C17H23NO4/c1-3-21-15(19)17(2)10-7-11-18(13-17)16(20)22-12-14-8-5-4-6-9-14/h4-6,8-9H,3,7,10-13H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate include a molecular weight of 305.37 . More specific properties like melting point, boiling point, and density were not found in the search results.科学的研究の応用
薬物設計と合成
ピペリジンは、薬物設計のための最も重要な合成断片の1つであり、製薬業界で重要な役割を果たしています . その誘導体は、20種類以上の医薬品のクラスに存在しています .
アルカロイド合成
ピペリジン誘導体は、多くのアルカロイドにも見られます . アルカロイドは、主に塩基性の窒素原子を含む天然に存在する化学物質のグループです。
生物学的および薬理学的用途
合成および天然のピペリジンの薬理学的用途、ならびにピペリジン部分を有する潜在的な薬物の発見と生物学的評価における最新の科学的進歩について説明しました .
化学反応
ピペリジン誘導体は、さまざまな他の誘導体(置換ピペリジン、スピロピペリジン、縮合ピペリジン、およびピペリジノン)の形成につながる、さまざまな分子内および分子間反応に関与しています .
置換ピペリジンの合成
置換ピペリジンの合成のための迅速で費用対効果の高い方法の開発は、現代の有機化学の重要な課題です .
ピペリジンの官能基化
作用機序
The mechanism of action of Cbz-EEPC is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes. Cbz-EEPC has also been found to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
Cbz-EEPC has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which can improve cognitive function. Cbz-EEPC has also been found to have anti-inflammatory properties, which can reduce the risk of developing certain diseases. Additionally, Cbz-EEPC has been found to inhibit the growth of cancer cells, which makes it a potential candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of Cbz-EEPC is its high affinity for certain receptors in the brain, which makes it a potential candidate for drug development. Additionally, Cbz-EEPC has been found to have a low toxicity profile, which makes it a safe compound for use in lab experiments. However, one limitation of Cbz-EEPC is its complex synthesis method, which can make it difficult to produce in large quantities.
将来の方向性
There are many potential future directions for the study of Cbz-EEPC. One possible direction is the development of Cbz-EEPC as a drug for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to explore the potential use of Cbz-EEPC in cancer treatment. Another potential direction is the development of new synthesis methods for Cbz-EEPC, which could make it easier to produce in large quantities.
Conclusion:
In conclusion, Cbz-EEPC is a promising compound that has shown potential in various scientific studies. Its unique structure and properties make it a potential candidate for drug development in the treatment of neurological disorders and cancer. Further research is needed to fully understand the mechanism of action and potential applications of Cbz-EEPC.
合成法
The synthesis of Cbz-EEPC involves the reaction of 1-ethylpiperidine-3-carboxylic acid with ethyl chloroformate in the presence of triethylamine. The resulting compound is then treated with benzyl chloroformate to obtain the final product, Cbz-EEPC. The synthesis of Cbz-EEPC is a multi-step process that requires careful attention to detail and purity to ensure the quality of the final product.
特性
IUPAC Name |
1-O-benzyl 3-O-ethyl 3-ethylpiperidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-3-18(16(20)22-4-2)11-8-12-19(14-18)17(21)23-13-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLJPBDVJHMXSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


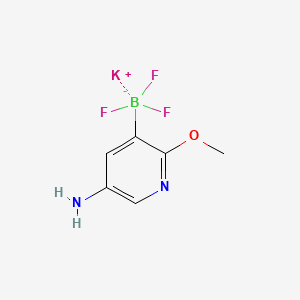
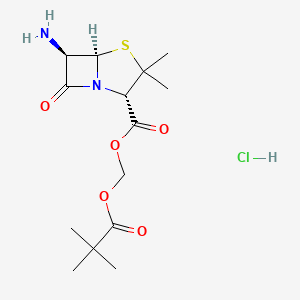

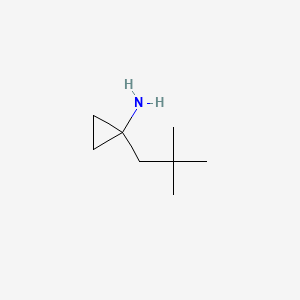


![6-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581017.png)
![3-(aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B581018.png)
